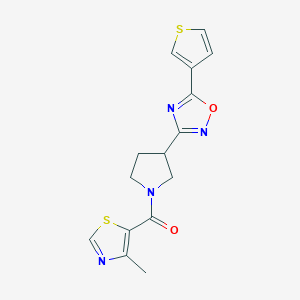
(4-Methylthiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylthiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14N4O2S2 and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Methylthiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule featuring multiple functional groups that may impart significant biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Thiazole Ring : Known for antimicrobial and anti-inflammatory properties.
- Oxadiazole Moiety : Exhibits anticancer activity.
- Pyrrolidine Structure : Enhances interaction with biological targets.
The molecular formula is C17H18N4O2S2 with a molecular weight of approximately 374.48 g/mol.
Antimicrobial Activity
Research indicates that compounds containing thiazole and oxadiazole rings often exhibit antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anti-inflammatory Effects
The compound's potential as a COX-II inhibitor has been studied extensively. In vitro assays demonstrated that related compounds exhibit IC50 values ranging from 0.66 to 2.04 μM against COX-II, suggesting that this compound may also possess similar inhibitory effects, potentially reducing inflammation and associated pain .
Anticancer Properties
The oxadiazole component is linked to anticancer activity. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The thiazole and oxadiazole moieties may inhibit enzymes such as COX-II, leading to reduced prostaglandin synthesis.
- Receptor Interaction : The pyrrolidine structure may facilitate binding to various receptors involved in inflammatory responses or cancer progression.
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, enhancing their potential as therapeutic agents.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations influence biological activity:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| 5-(Thiophen-2-yl)-1,2,4-Oxadiazole | Oxadiazole ring | Anticancer |
| Piperidine Derivatives | Piperidine ring | Analgesic |
This table illustrates how modifications in substituents and ring structures can enhance or alter the biological activities of these compounds.
Case Studies
- COX-II Inhibitory Activity : A study on pyrazole derivatives showed significant inhibition of COX-II with IC50 values lower than standard drugs like Celecoxib, indicating that modifications similar to those in our compound could yield potent anti-inflammatory agents .
- Anticancer Studies : Research on oxadiazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting a promising avenue for further investigation into the anticancer potential of our target compound .
属性
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-12(23-8-16-9)15(20)19-4-2-10(6-19)13-17-14(21-18-13)11-3-5-22-7-11/h3,5,7-8,10H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKDDKOFAIKLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














